molecular formula C7H12N2O B1529204 (S)-8-Amino-6-azaspiro[3.4]octan-5-one CAS No. 1810074-93-1

(S)-8-Amino-6-azaspiro[3.4]octan-5-one

Cat. No. B1529204
CAS RN: 1810074-93-1
M. Wt: 140.18 g/mol
InChI Key: DBJORCIZFLDOKK-RXMQYKEDSA-N
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Description

“(S)-8-Amino-6-azaspiro[3.4]octan-5-one” is a spiro compound, which is a type of chemical compound that features two rings sharing a single atom . The “aza” prefix indicates the presence of a nitrogen atom in the ring structure . The “amino” group (NH2) and the “one” suffix suggest the presence of an amine group and a ketone group, respectively .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a spiro ring system with a total of seven carbon atoms and one nitrogen atom. The presence of the “one” suffix in the name suggests a carbonyl group (C=O), and the “8-Amino” indicates an amine group (NH2) attached to the eighth carbon in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group might participate in reactions such as acid-base reactions, alkylation, acylation, and others. The ketone group could be involved in reactions such as nucleophilic addition, reduction, oxidation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For instance, the presence of polar functional groups like the amine and ketone could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are critical structural motifs in drug discovery due to their versatility and the wide range of biological activities they exhibit. Analysis of U.S. FDA-approved drugs revealed that a significant proportion contains nitrogen heterocycles, demonstrating their importance in medicinal chemistry. These compounds, including various azaspiro structures, are foundational in developing new therapeutic agents due to their ability to interact with biological targets effectively (Vitaku et al., 2014).

Functionalization for Drug Development

The functionalization of nitrogen-containing heterocycles, such as (S)-8-Amino-6-azaspiro[3.4]octan-5-one, is a key strategy in modifying pharmacokinetic and pharmacodynamic profiles of drug candidates. Techniques such as metathesis reactions have been applied to synthesize and transform functionalized β-amino acid derivatives, indicating the potential for creating diverse and biologically active compounds suitable for various therapeutic applications (Kiss et al., 2018).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing hazardous compounds, highlighting the environmental aspect of handling and synthesizing nitrogen heterocycles. These processes ensure the safe degradation of residual pharmaceutical compounds, including nitrogen heterocycles, thus minimizing environmental impact (Bhat & Gogate, 2021).

Mechanism of Action

Without specific context, it’s challenging to determine the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

(8S)-8-amino-6-azaspiro[3.4]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJORCIZFLDOKK-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H](CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-Amino-6-azaspiro[3.4]octan-5-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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